3-bromo-4-[(oxolan-3-yl)amino]benzonitrile
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Overview
Description
3-bromo-4-[(oxolan-3-yl)amino]benzonitrile is a chemical compound with the molecular formula C₁₁H₁₁BrN₂O. It is known for its unique structure, which includes a bromine atom, a nitrile group, and an oxolane ring. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(oxolan-3-yl)amino]benzonitrile typically involves the reaction of 3-bromo-4-nitrobenzonitrile with oxolane-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-[(oxolan-3-yl)amino]benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Substitution: Products with different halogen atoms or other functional groups replacing the bromine atom.
Reduction: Formation of 3-amino-4-[(oxolan-3-yl)amino]benzonitrile.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-bromo-4-[(oxolan-3-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(oxolan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-aminobenzonitrile: Lacks the oxolane ring, making it less complex.
4-[(oxolan-3-yl)amino]benzonitrile: Does not contain the bromine atom, affecting its reactivity.
3-bromo-4-nitrobenzonitrile: Contains a nitro group instead of the oxolane ring, leading to different chemical properties.
Uniqueness
3-bromo-4-[(oxolan-3-yl)amino]benzonitrile is unique due to the presence of both the bromine atom and the oxolane ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1344063-39-3 |
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Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
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